Saptomycin E

Description

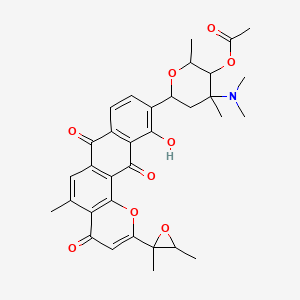

structure given in first source; isolated from Streptomyces sp. HP530

Structure

2D Structure

Properties

CAS No. |

137714-92-2 |

|---|---|

Molecular Formula |

C33H35NO9 |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

[4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C33H35NO9/c1-14-11-20-26(30-24(14)21(36)12-23(42-30)33(6)16(3)43-33)29(39)25-19(27(20)37)10-9-18(28(25)38)22-13-32(5,34(7)8)31(15(2)40-22)41-17(4)35/h9-12,15-16,22,31,38H,13H2,1-8H3 |

InChI Key |

DLWNUUQBCVPEHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saptomycin E; |

Origin of Product |

United States |

Foundational & Exploratory

Saptomycin E: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Saptomycin E, a potent antitumor antibiotic. This compound belongs to the pluramycin family of antibiotics, a class of natural products known for their significant cytotoxic activities. This document synthesizes the available scientific literature to offer detailed insights into the methodologies and findings related to this compound.

Disclaimer: The detailed experimental protocols and quantitative yield data are based on the original discovery published in 1993. While abstracts and summaries of this work are accessible, the full-text articles containing the specific experimental parameters were not available. Therefore, the protocols provided herein are representative methodologies for the isolation of such compounds from Streptomyces, based on established principles in the field.

Discovery of this compound

This compound was first reported in the early 1990s as part of a complex of novel antitumor antibiotics isolated from the fermentation of an actinomycete, designated Streptomyces sp. HP530.[1][2] The initial investigation revealed that the parent strain of this microorganism produced a series of compounds designated as saptomycins A, B, C1, C2, and F. Notably, the producing strain was observed to mutate frequently. A natural mutant of Streptomyces sp. HP530 was found to produce a different set of metabolites, which were identified and named saptomycins D, E, G, and H.[1][2]

Physicochemical and Structural Characterization

This compound is classified as an anthraquinone antibiotic.[1] Its structure was elucidated using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₃H₃₅NO₉ |

| Molecular Weight | 589.6 g/mol |

| IUPAC Name | [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

| CAS Number | 137714-92-2 |

| Chemical Class | Anthraquinone, Pluramycin-group antibiotic |

| Computed Properties | Hydrogen Bond Donor Count: 1Hydrogen Bond Acceptor Count: 10Rotatable Bond Count: 4Topological Polar Surface Area: 132 ŲHeavy Atom Count: 43 |

Data sourced from PubChem CID 3035678.[3]

Experimental Protocols

The following sections outline the probable methodologies for the fermentation of Streptomyces sp. HP530 and the subsequent isolation and purification of this compound. These protocols are based on standard practices for the cultivation of Streptomyces and the extraction of secondary metabolites.

Fermentation of Streptomyces sp. HP530 (Mutant Strain)

The production of this compound is achieved through submerged fermentation of the mutant strain of Streptomyces sp. HP530.

3.1.1 Culture Media and Conditions

-

Seed Culture Medium: A suitable medium for initial growth would likely contain glucose, yeast extract, and peptone to ensure rapid biomass accumulation.

-

Production Medium: A more complex medium is typically used for antibiotic production, containing slower-metabolizing carbon sources like starch and soybean meal, along with essential minerals.

-

Fermentation Parameters:

-

Temperature: 28-30 °C

-

pH: Initial pH adjusted to 6.5-7.0

-

Agitation: 200-250 rpm in a shaker incubator

-

Aeration: Maintained through agitation and the use of baffled flasks.

-

Incubation Time: Typically 7-14 days.

-

3.1.2 Fermentation Workflow

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

3.2.1 Extraction

-

Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelium from the culture supernatant.

-

Solvent Extraction: The culture filtrate and the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, at a slightly acidic to neutral pH. This compound, being a lipophilic compound, will partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

3.2.2 Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Preparative HPLC: Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.

Biological Activity

The saptomycin complex, including this compound, has demonstrated significant biological activity.[2] The primary reported activities are antimicrobial and antitumor effects.

| Activity Type | Details |

| Antimicrobial | The saptomycins showed broad-spectrum activity against various microbial strains.[2] Specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available abstracts. |

| Antitumor | Potent cytotoxic activity was observed against a panel of human and murine tumor cell lines in vitro.[2] The saptomycins also showed efficacy against Meth A fibrosarcoma in vivo.[2] |

Biosynthetic Pathway Context

While the specific biosynthetic pathway for this compound has not been fully elucidated in the available literature, its classification as a pluramycin-type antibiotic suggests it is synthesized by a Type II Polyketide Synthase (PKS) pathway, likely with subsequent tailoring reactions including glycosylation and oxidation.

Conclusion

This compound, isolated from a mutant strain of Streptomyces sp. HP530, is a promising member of the pluramycin family of antitumor antibiotics. Its discovery highlights the importance of microbial strain variation in natural product discovery. While the foundational research has laid the groundwork for understanding its structure and activity, further investigation into its specific fermentation optimization, biosynthetic pathway, and mechanism of action would be highly valuable for its potential development as a therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Activities of Daptomycin and Comparative Antimicrobials, Singly and in Combination, against Extracellular and Intracellular Staphylococcus aureus and Its Stable Small-Colony Variant in Human Monocyte-Derived Macrophages and in Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C33H35NO9 | CID 3035678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Saptomycin E: A Technical Guide to its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on Saptomycin E. The full text of the primary research article detailing the comprehensive experimental protocols and raw data for its structure elucidation and chemical properties, "Novel antitumor antibiotics, saptomycins. II. Isolation, physico-chemical properties and structure elucidation" from the Journal of Antibiotics (1993), could not be accessed. Therefore, the experimental protocols and detailed spectral data presented herein are based on generalized methodologies for natural product analysis and should be considered illustrative.

Introduction

This compound is a member of the saptomycin complex, a group of novel antitumor antibiotics isolated from the fermentation broth of Streptomyces sp. HP530.[1] It belongs to the pluramycin class of antibiotics and is classified as an anthraquinone.[1][2] This guide summarizes the known information regarding the structure elucidation and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₅NO₉ | PubChem[2] |

| Molecular Weight | 589.6 g/mol | PubChem[2] |

| IUPAC Name | [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate | PubChem[2] |

| SMILES | CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C | PubChem[2] |

| Classification | Anthraquinone | PubChem[2] |

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The general workflow for such a structure elucidation is outlined below.

Generalized Experimental Workflow

Experimental Protocols (Generalized)

The following are generalized protocols for the types of experiments likely used in the structure elucidation of this compound, based on standard practices in natural product chemistry.

3.2.1. Isolation and Purification

-

Fermentation: Streptomyces sp. HP530 is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including the saptomycin complex.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include:

-

Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): To achieve final purification of the individual saptomycins, including this compound, yielding a pure compound for structural analysis.

-

3.2.2. Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

A solution of pure this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or similar soft ionization technique.

-

High-resolution mass spectrometry (HRMS) is performed to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

-

Tandem MS (MS/MS) experiments can be conducted to induce fragmentation of the molecular ion, providing information about the different structural components of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A series of NMR experiments are performed, including:

-

¹H NMR: To identify the different types of protons and their chemical environments.

-

¹³C NMR: To identify the different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

-

Analysis of coupling constants in ¹H NMR and NOESY/ROESY experiments provides information about the relative stereochemistry of the molecule.

-

Signaling Pathways and Biological Activity

Saptomycins have been reported to possess antitumor activities.[1] The specific signaling pathways modulated by this compound are not detailed in the publicly available literature. A generalized diagram illustrating a potential mechanism of action for a cytotoxic agent is provided below.

Conclusion

This compound is an anthraquinone antibiotic with established antitumor properties. While its basic chemical identity is known, a comprehensive understanding of its chemical properties and the specific experimental details of its structure elucidation remain within the primary scientific literature. Further investigation into its biological mechanism of action could reveal its potential as a therapeutic agent. Access to the full-text research article is necessary for a complete and detailed technical guide.

References

Unraveling the Intricacies of Daptomycin: A Technical Guide to its Mechanism of Action

A Note on Terminology: Initial searches for "Saptomycin E" did not yield relevant results in scientific literature. The information presented herein pertains to Daptomycin , a well-documented cyclic lipopeptide antibiotic, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the mechanism of action of Daptomycin, tailored for researchers, scientists, and drug development professionals. It delves into the molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its antibacterial activity.

Core Mechanism: A Calcium-Dependent Assault on the Bacterial Membrane

Daptomycin exerts its rapid, concentration-dependent bactericidal effect against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), through a unique mechanism of action that targets the bacterial cell membrane.[1][2][3] This process is critically dependent on the presence of physiological concentrations of calcium ions.[4][5][6]

The mechanism can be dissected into several key stages:

-

Calcium-Complex Formation: In solution, daptomycin forms a complex with calcium ions. This complexation is crucial as it is believed to facilitate the binding of the anionic daptomycin molecule to the negatively charged bacterial cell membrane by overcoming electrostatic repulsion.[7]

-

Membrane Binding and Insertion: The daptomycin-calcium complex then binds to the bacterial cell membrane.[1] This interaction is thought to be mediated by the lipophilic tail of daptomycin inserting into the membrane.[6] The primary lipid target for this binding is phosphatidylglycerol (PG), a major component of the Gram-positive bacterial membrane.[7][8]

-

Membrane Depolarization and Ion Leakage: Following insertion, daptomycin molecules are proposed to oligomerize within the membrane.[8][9] This aggregation leads to a rapid depolarization of the cell membrane, primarily through the efflux of potassium ions.[1][5] While early theories suggested the formation of stable pores, current models favor the idea that daptomycin disrupts the membrane's functional integrity, possibly by forming transient ion channels or by extracting lipids, leading to ion leakage.[8][9]

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient. This includes the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1][3]

The following diagram illustrates the proposed mechanism of action of Daptomycin.

Quantitative Data on Daptomycin Activity

The antibacterial efficacy of Daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC values for Daptomycin against various Gram-positive pathogens.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (all isolates) | 0.25 | 0.5 |

| Enterococcus faecalis | 1 | 1-2 |

| Enterococcus faecium (vancomycin-susceptible) | 2 | 2 |

| Enterococcus faecium (vancomycin-resistant) | 2 | 2 |

Data compiled from various in vitro studies.[3][5]

Experimental Protocols

The elucidation of Daptomycin's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.

In Vitro Susceptibility Testing: MIC Determination

Objective: To determine the minimum concentration of Daptomycin required to inhibit the growth of a specific bacterium.

Methodology:

-

Bacterial Culture: A standardized inoculum of the test bacterium is prepared.

-

Drug Dilution: A series of twofold dilutions of Daptomycin are prepared in Mueller-Hinton broth supplemented with 50 mg/L Ca²⁺.[5]

-

Inoculation: Each dilution is inoculated with the bacterial suspension.

-

Incubation: The inoculated tubes or microplates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

-

Observation: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible bacterial growth.

Time-Kill Assays

Objective: To assess the rate and extent of bacterial killing by Daptomycin over time.

Methodology:

-

Bacterial Culture: A logarithmic-phase culture of the test organism is prepared.

-

Drug Exposure: The bacterial culture is exposed to various concentrations of Daptomycin (e.g., 1x, 4x, 8x MIC).

-

Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar plates and counting the resulting colonies (Colony Forming Units or CFU).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Animal Models of Infection

Objective: To evaluate the in vivo efficacy of Daptomycin in a living organism.

Example: Rabbit Model of Endocarditis

-

Induction of Endocarditis: A catheter is inserted into the carotid artery and advanced to the aortic valve of a rabbit to induce sterile vegetations.

-

Bacterial Challenge: A defined inoculum of the test organism (e.g., MRSA) is injected intravenously to establish infection of the vegetations.

-

Treatment: Daptomycin is administered intravenously at doses that simulate human therapeutic exposures.

-

Outcome Assessment: After a specified treatment duration, the rabbits are euthanized, and the aortic valve vegetations are harvested, homogenized, and plated to determine the bacterial density (CFU/gram of vegetation).

-

Comparison: The bacterial load in treated animals is compared to that in untreated controls to assess the efficacy of Daptomycin.

The following diagram outlines a general workflow for evaluating the efficacy of Daptomycin.

References

- 1. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Additional Routes to Staphylococcus aureus Daptomycin Resistance as Revealed by Comparative Genome Sequencing, Transcriptional Profiling, and Phenotypic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Unveiling the Production of Daptomycin: A Technical Guide to Fermentation and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Daptomycin, a critical cyclic lipopeptide antibiotic. It is important to note that the requested topic, "Saptomycin E," did not yield specific information in scientific literature. The data presented herein pertains to Daptomycin, a well-documented antibiotic with a similar structural class, which is likely the intended subject of interest. Daptomycin is a potent therapeutic agent primarily used against Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This document details the producing organism, optimal fermentation conditions, experimental protocols, and the biosynthetic pathway of Daptomycin.

The Producing Organism: Streptomyces roseosporus

Daptomycin is a natural fermentation product of the soil bacterium Streptomyces roseosporus.[1][2][3] This Gram-positive, filamentous actinomycete is the primary industrial strain utilized for the large-scale production of this essential antibiotic. Genetic and metabolic engineering strategies have been employed on S. roseosporus to enhance Daptomycin yield and quality.[3]

Fermentation Conditions for Daptomycin Production

The production of Daptomycin by Streptomyces roseosporus is typically carried out using a fed-batch fermentation process. This method allows for greater control over nutrient levels and can lead to significantly higher product titers compared to simple batch fermentation. Key to this process is the controlled feeding of a precursor, decanoic acid, which is incorporated into the final Daptomycin molecule.[4][5]

Culture Media Composition

Successful fermentation of S. roseosporus for Daptomycin production relies on carefully formulated seed and fermentation media. The following tables summarize typical media compositions.

Table 1: Seed Media Composition

| Component | Primary Seed Medium Concentration | Secondary Seed Medium Concentration |

| Tryptic Soy Broth (TSB) | 3% | - |

| Maltodextrin | 3% | 6% |

| Soybean Powder | - | 2.5% |

| Glucose | - | 1.5% |

| (NH₄)₂Fe(SO₄)₂·6H₂O | - | 0.08% |

| Yeast Extract | - | 0.1% |

| Calcium Carbonate | - | 0.5% |

| Molasses | - | 0.2% |

| Data sourced from a study on improving Daptomycin yield.[3] |

Table 2: Fermentation Medium Composition

| Component | Concentration |

| Maltodextrin | 7.2% |

| Yeast Powder | 1.2% |

| Glucose | 1.0% |

| (NH₄)₂Fe(SO₄)₂·6H₂O | 0.08% |

| Molasses | 0.72% |

| Defoamer GPE | 0.1% |

| Data sourced from a study on improving Daptomycin yield.[3] |

Fermentation Parameters

Optimal physical and chemical parameters are crucial for maximizing Daptomycin production.

Table 3: Key Fermentation Parameters

| Parameter | Value/Range | Notes |

| Fermentation Type | Fed-batch | Allows for controlled precursor feeding and nutrient supplementation. |

| Precursor | Decanoic acid or Sodium decanoate | Sodium decanoate has been shown to be a more effective precursor.[6] |

| Precursor Feeding Rate | 600 mg/(L·day) | Optimal flow rate starting after 48 hours of fermentation.[6] |

| Dissolved Oxygen | Maintained above 0% | Critical for cell metabolism and secondary metabolite production.[3] |

| Stirring Speed | Up to 450 rpm | Adjusted to maintain dissolved oxygen levels.[3] |

| Fermentation Duration | 264 - 288 hours | Samples are typically collected and analyzed at regular intervals.[3][6] |

Experimental Protocols

This section outlines the general methodologies for the production and analysis of Daptomycin.

Seed Culture Preparation

-

Primary Seed Culture: Inoculate a suitable volume of primary seed medium (e.g., TSB-MD) with a spore suspension or a vegetative culture of Streptomyces roseosporus. Incubate in a shake flask under appropriate conditions (e.g., 28-30°C, 200-250 rpm) for a specified period (typically 24-48 hours).

-

Secondary Seed Culture: Transfer the primary seed culture to a larger volume of secondary seed medium. Continue incubation under similar conditions to allow for further biomass accumulation before inoculating the production fermenter.

Fed-Batch Fermentation

-

Inoculation: Inoculate the production fermenter containing the sterilized fermentation medium with the secondary seed culture.

-

Fermentation: Maintain the fermentation under controlled conditions of temperature, pH, and dissolved oxygen.

-

Precursor Feeding: Begin the continuous or intermittent feeding of the decanoic acid or sodium decanoate precursor solution after an initial growth phase (e.g., 48 hours).[6]

-

Sampling: Aseptically withdraw samples from the fermenter at regular intervals (e.g., every 24 hours) for analysis of biomass, substrate consumption, and Daptomycin concentration.[3]

Daptomycin Quantification

-

Sample Preparation: Centrifuge the fermentation broth samples to separate the mycelia from the supernatant. The supernatant is typically used for Daptomycin analysis.

-

High-Performance Liquid Chromatography (HPLC): Analyze the Daptomycin concentration in the supernatant using a reversed-phase HPLC system. A C18 column is commonly used with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifying acid like trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength of around 214 nm.

Daptomycin Biosynthesis Pathway

Daptomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[3][7] The biosynthesis is a complex, multi-enzymatic process.

References

- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Activity Spectrum of Saptomycin E

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Information on Saptomycin E is limited in publicly available scientific literature. This guide summarizes the available information and draws context from the broader class of pluramycin-related antibiotics to which it belongs. Specific quantitative data and detailed experimental protocols for this compound are not extensively documented.

Introduction

This compound is a member of the saptomycin group of antibiotics, which are closely related to the pluramycin class of natural products. Isolated from Streptomyces sp. HP530, saptomycins have demonstrated both antimicrobial and potent antitumor activities. This compound itself is classified as an anthraquinone compound. While the broader saptomycin complex has been studied, specific data delineating the full biological activity spectrum of the this compound isomer is scarce. This guide aims to consolidate the known information and provide a framework for its potential mechanisms and activities based on its chemical classification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C33H35NO9[1] |

| Molecular Weight | 589.6 g/mol [1] |

| Class | Anthraquinone[1] |

| CAS Number | 137714-92-2[1] |

Biological Activity of Pluramycin-Class Antibiotics

Given the limited specific data for this compound, understanding the general biological activities of the pluramycin family of antibiotics provides a valuable context for its potential therapeutic effects.

Antitumor Activity

The primary and most potent biological activity of pluramycin-class antibiotics is their antitumor effect.[2]

The prevailing mechanism of action for pluramycin antibiotics is their ability to intercalate into DNA and subsequently alkylate it.[2] This process is believed to be responsible for their cytotoxic effects against cancer cells. The tetracyclic core of the molecule inserts between DNA base pairs, while the amino sugar side chains play a crucial role in the sequence-specific recognition and binding within the DNA groove.[2] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis of the cancer cell.

References

Unraveling the Molecular Blueprint of Saptomycin E: A Technical Guide to its Biosynthesis and Genetic Framework

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Saptomycin E, a polyketide natural product with potential therapeutic applications. This whitepaper details the intricate enzymatic machinery and the underlying genetic architecture responsible for the assembly of this complex molecule, providing a foundational resource for future research and bioengineering efforts.

This compound, a structurally distinct molecule from the well-known lipopeptide antibiotic daptomycin, is assembled through a sophisticated polyketide synthase (PKS) pathway. Unlike the non-ribosomal peptide synthetase (NRPS) machinery that constructs peptide-based natural products, the biosynthesis of this compound relies on a series of enzymatic modules that iteratively add and modify simple carboxylic acid building blocks to create its characteristic naphtho[2,3-h]chromene core.

This guide provides a detailed examination of the putative this compound biosynthetic gene cluster, outlining the key enzymatic domains and their predicted roles in the assembly line-like synthesis. While specific quantitative data for the this compound pathway remains an active area of research, this document lays the groundwork for such investigations by presenting established methodologies for analyzing polyketide biosynthesis.

The this compound Biosynthetic Pathway: A Polyketide Symphony

The biosynthesis of this compound is proposed to commence with a starter unit, likely derived from a common cellular metabolite, which is loaded onto the initial acyl carrier protein (ACP) of the PKS megasynthase. Subsequent modules, each containing a specific set of enzymatic domains—ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains—catalyze the sequential addition and modification of extender units, typically malonyl-CoA or methylmalonyl-CoA.

The AT domain of each module selects the appropriate extender unit, which is then condensed with the growing polyketide chain by the KS domain. The degree of reduction of the β-keto group is determined by the presence and activity of the KR, DH, and ER domains within each module. Following the final extension and modification steps, the polyketide chain is released from the PKS, often through the action of a thioesterase (TE) domain, and undergoes a series of post-PKS modifications, including cyclization and tailoring reactions, to yield the final this compound structure.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The genes encoding the enzymatic machinery for this compound biosynthesis are anticipated to be colocalized in a dedicated biosynthetic gene cluster (BGC). This cluster would contain the large PKS genes encoding the modular megasynthase, as well as genes for the biosynthesis of precursor molecules, post-PKS tailoring enzymes, and potentially, regulatory and transport proteins.

Experimental Protocols for Elucidating Polyketide Biosynthesis

Understanding the intricacies of the this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. Key experimental protocols include:

-

Gene Cluster Identification and Annotation:

-

Genome Mining: Utilizing bioinformatics tools like antiSMASH to identify and annotate putative polyketide biosynthetic gene clusters within the genome of the producing organism.

-

Gene Inactivation: Targeted knockout or silencing of PKS genes to confirm their involvement in this compound production.

-

-

Heterologous Expression:

-

Cloning the entire this compound BGC into a model host organism, such as Streptomyces coelicolor, to facilitate production and genetic manipulation.

-

-

Biochemical Characterization of Enzymes:

-

Protein Expression and Purification: Overexpression and purification of individual PKS domains or modules for in vitro activity assays.

-

Enzyme Assays: Utilizing radiolabeled precursors or mass spectrometry-based methods to determine the substrate specificity and catalytic activity of key enzymes.

-

-

Precursor Incorporation Studies:

-

Isotopic Labeling: Feeding the producing organism with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁸O-labeled acetate or propionate) and analyzing the labeling pattern in the final this compound molecule by mass spectrometry or NMR to elucidate the origin of its building blocks.

-

The methodologies outlined in this guide provide a robust framework for the detailed investigation of the this compound biosynthetic pathway. A deeper understanding of this intricate process will not only illuminate the fundamental principles of polyketide biosynthesis but also pave the way for the rational design and engineering of novel this compound analogs with improved therapeutic properties.

Initial Studies on Saptomycin E: An Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saptomycin E is a compound identified as a novel antitumor antibiotic. It belongs to the saptomycin family of antibiotics, which are related to the pluramycin group. Initial research has indicated its potential as a cytotoxic agent against various tumor cell lines. This technical guide provides a summary of the currently available information on the initial studies of this compound's antitumor properties.

Limited Availability of Data

It is important to note that detailed information regarding the antitumor properties of this compound is scarce in publicly available scientific literature. The primary source of information is the initial announcement of its discovery. Comprehensive studies detailing its mechanism of action, extensive quantitative data, and specific experimental protocols have not been widely published.

Antitumor Activity: In Vitro and In Vivo

Initial studies have demonstrated that saptomycins, including this compound, exhibit potent antitumor activities. These activities have been observed in both laboratory settings using cultured cancer cells (in vitro) and in animal models (in vivo). Specifically, saptomycins have shown efficacy against various human and murine tumor cell lines.[1]

In Vivo Studies

One of the initial in vivo studies involved the use of a Meth A fibrosarcoma model, against which saptomycins displayed antitumor effects.[1]

Mechanism of Action (Presumed)

While the specific signaling pathways affected by this compound have not been elucidated, its relation to the pluramycin class of antibiotics offers clues to its potential mechanism of action. Pluramycins are known to exert their potent antitumor effects primarily through interaction with DNA.

The general mechanism for pluramycin-like antibiotics involves:

-

DNA Intercalation: The flat aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.

-

DNA Alkylation: This intercalation is followed by the alkylation of DNA bases, typically guanine. This process forms a covalent bond between the antibiotic and the DNA, leading to damage.

-

Inhibition of Macromolecular Synthesis: The resulting DNA damage disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

It is plausible that this compound shares a similar DNA-targeting mechanism.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates the presumed general mechanism of action for pluramycin-like antibiotics, which may be applicable to this compound.

Caption: Hypothetical mechanism of this compound leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the initial studies on this compound are not available in the reviewed literature. However, based on the nature of the reported findings, the following standard methodologies were likely employed.

In Vitro Cytotoxicity Assays

To determine the potency of this compound against tumor cell lines, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay would have been used.

General Workflow:

-

Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Plates are incubated for a set period (e.g., 48 or 72 hours).

-

Cell Viability Measurement: A reagent (MTT or SRB) is added to quantify the number of viable cells.

-

Data Analysis: The absorbance is read using a plate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

In Vivo Antitumor Studies (General Model)

The in vivo efficacy of this compound was likely assessed using a tumor xenograft or allograft model in mice.

General Workflow:

-

Tumor Implantation: Cancer cells (e.g., Meth A fibrosarcoma) are injected subcutaneously or intraperitoneally into mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (and a vehicle control) via a specific route (e.g., intraperitoneal injection) for a defined period.

-

Monitoring: Tumor size and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the initial assessment of a novel antitumor compound like this compound.

Caption: A typical workflow for screening novel antitumor compounds.

Quantitative Data

Specific quantitative data, such as IC50 values for different cell lines or percentage of tumor growth inhibition in animal models for this compound, are not detailed in the currently accessible literature.

Conclusion

This compound has been identified as a novel antitumor antibiotic with demonstrated in vitro and in vivo activity. While detailed studies on its specific mechanisms and quantitative efficacy are not widely available, its relationship to the pluramycin family suggests a mechanism of action involving DNA damage. Further research is necessary to fully characterize the antitumor properties of this compound and to evaluate its potential as a therapeutic agent. Professionals in drug development are encouraged to consider this compound as a potential lead for further investigation, acknowledging the current limitations in available data.

References

The Saptomycin Family: A Technical Guide to a Novel Class of Antitumor Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saptomycins are a family of novel antitumor antibiotics produced by the actinomycete Streptomyces sp. HP530.[1] Closely related to the pluramycin-group of antibiotics, the Saptomycins exhibit potent cytotoxic activities against a range of human and murine tumor cell lines in vitro and have demonstrated efficacy in in vivo models.[1] This technical guide provides a comprehensive overview of the Saptomycin chemical family, including their discovery, chemical structures, biological activities, and the methodologies used for their isolation and characterization.

Chemical Structures and Physicochemical Properties

The Saptomycin family consists of several related compounds, designated as Saptomycins A, B, C1, C2, D, E, F, G, and H.[1] These molecules are classified as anthraquinone aminoglycosides. The core structure of the Saptomycins features a complex anthraquinone aglycone linked to one or more amino sugar moieties. The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.

While detailed physicochemical data for all Saptomycin variants is not exhaustively available in publicly accessible literature, key characteristics are summarized below based on the foundational research.

| Property | Description |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water |

| Chromatographic Behavior | Amenable to separation by High-Performance Liquid Chromatography (HPLC) |

Biological Activity

The Saptomycins have demonstrated significant antitumor and antimicrobial activities. Their cytotoxic effects have been evaluated against various tumor cell lines, with Saptomycin D emerging as a particularly potent member of the family in in vivo studies.

In Vitro Antitumor Activity

The Saptomycins exhibit growth inhibitory effects on a variety of human and murine tumor cell lines. The half-maximal inhibitory concentrations (IC50) for select Saptomycins against different cell lines are presented below.

| Compound | Cell Line | IC50 (µg/mL) |

| Saptomycin A | P388 leukemia | 0.01 |

| L1210 leukemia | 0.02 | |

| Colon 26 | 0.03 | |

| Saptomycin B | P388 leukemia | 0.02 |

| L1210 leukemia | 0.03 | |

| Colon 26 | 0.05 | |

| Saptomycin D | P388 leukemia | 0.005 |

| L1210 leukemia | 0.01 | |

| Colon 26 | 0.01 |

In Vivo Antitumor Activity

The antitumor efficacy of the Saptomycins has been demonstrated in a murine fibrosarcoma model (Meth A fibrosarcoma). Saptomycin D, in particular, has shown significant therapeutic effects in this in vivo setting.

| Compound | Animal Model | Dosing | Outcome |

| Saptomycin D | Meth A fibrosarcoma (mice) | Intraperitoneal injection | Increased survival rate |

Antimicrobial Activity

In addition to their antitumor properties, Saptomycins also display antimicrobial activity against a range of bacteria.

Experimental Protocols

Isolation and Purification of Saptomycins

The following protocol outlines the general procedure for the isolation and purification of Saptomycins from the fermentation broth of Streptomyces sp. HP530.

1. Fermentation:

-

A seed culture of Streptomyces sp. HP530 is prepared in a suitable medium (e.g., yeast extract-malt extract broth).

-

The seed culture is used to inoculate a larger production culture.

-

Fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specified period to allow for the production of Saptomycins.

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an organic solvent such as ethyl acetate.

-

The mycelium is extracted with a solvent like acetone.

-

The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).

-

Preparative HPLC: Fractions containing Saptomycins are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Individual Saptomycins are collected based on their retention times and UV absorbance.

4. Characterization:

-

The purity of the isolated Saptomycins is assessed by analytical HPLC.

-

The chemical structure of each Saptomycin is determined using spectroscopic methods, including NMR (1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).

HPLC Analysis of Saptomycins

A standardized HPLC method is crucial for the analysis and quantification of Saptomycins.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a specified wavelength (e.g., 254 nm)

-

Injection Volume: 20 µL

-

Standard Preparation: Prepare standard solutions of purified Saptomycins in methanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of Saptomycins against tumor cell lines.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the Saptomycin compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Antitumor Assay (Meth A Fibrosarcoma Model)

This protocol outlines a general procedure for assessing the in vivo antitumor activity of Saptomycins.

-

Tumor Implantation: Inject Meth A fibrosarcoma cells subcutaneously or intraperitoneally into syngeneic mice (e.g., BALB/c).

-

Treatment: Once the tumors are established, administer the Saptomycin compounds (e.g., Saptomycin D) to the mice via a specified route (e.g., intraperitoneal injection) at various doses. A control group should receive the vehicle.

-

Monitoring: Monitor the tumor growth (e.g., by measuring tumor volume for subcutaneous tumors) and the general health of the mice regularly.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement. For survival studies, monitor the mice until a predetermined endpoint.

-

Data Analysis: Compare the tumor growth or survival rates between the treated and control groups to evaluate the antitumor efficacy of the Saptomycins.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by Saptomycins are not yet fully elucidated in the available literature. As members of the pluramycin family of antibiotics, it is hypothesized that their antitumor activity may involve intercalation into DNA and inhibition of nucleic acid synthesis. However, further research is required to confirm these mechanisms and to identify the specific molecular targets and signaling cascades modulated by the Saptomycins.

Conclusion

The Saptomycins represent a promising family of natural products with significant potential for development as antitumor agents. Their potent cytotoxic activity against a range of cancer cell lines and their efficacy in preclinical in vivo models warrant further investigation into their mechanism of action, structure-activity relationships, and potential for therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery who are interested in exploring the therapeutic potential of the Saptomycin family.

Visualizations

Caption: Workflow for the isolation and purification of Saptomycins.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Saptomycin E: A Technical Overview of a Novel Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saptomycin E is an antitumor antibiotic belonging to the pluramycin family of natural products. Structurally classified as an anthraquinone, it possesses a complex molecular architecture incorporating a variety of functional groups that are presumed to contribute to its biological activity. This document provides a concise summary of the available technical information on this compound, including its molecular structure and key chemical features. It is important to note that detailed public information regarding its quantitative biological data, specific experimental protocols, and mechanism of action, including associated signaling pathways, is limited. Much of the readily available information pertains to the more widely studied antibiotic, Daptomycin, and care must be taken to avoid confusion between these two distinct molecules.

Molecular Structure and Functional Groups

This compound is a complex organic molecule with the molecular formula C₃₃H₃₅NO₉.[1] Its systematic IUPAC name is [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate. The core of the molecule is a naphtho[2,3-h]chromene-4,7,12-trione, which is a type of anthraquinone. This polycyclic aromatic core is extensively substituted with a variety of functional groups.

The key functional groups present in the this compound molecule are:

-

Anthraquinone Core: A tricyclic aromatic system with two ketone groups, which is a common scaffold in many biologically active compounds.

-

Phenolic Hydroxyl Group: An -OH group attached to the aromatic core, which can participate in hydrogen bonding and may be crucial for biological activity.

-

Epoxide (Oxirane): A three-membered ring containing an oxygen atom, which is a reactive functional group capable of undergoing ring-opening reactions with nucleophiles.

-

Tetrahydropyran Ring (Oxane): A six-membered saturated heterocycle containing an oxygen atom, which is substituted with methyl and dimethylamino groups.

-

Tertiary Amine (Dimethylamino group): A -N(CH₃)₂ group, which can act as a base and is often important for receptor binding and pharmacokinetic properties.

-

Ester (Acetate group): A -OC(=O)CH₃ group, which can be susceptible to hydrolysis by esterases in biological systems.

-

Multiple Ketone Groups: In addition to the quinone ketones, the chromenone moiety contains another ketone group.

-

Ether Linkages: Present in the tetrahydropyran and chromene rings.

These functional groups contribute to the overall polarity, reactivity, and three-dimensional shape of the molecule, which in turn dictate its biological activity.

Visualization of this compound Functional Groups

The following diagram illustrates the logical relationship and connectivity of the principal functional groups within the this compound structure.

Caption: Conceptual diagram of this compound's core and functional groups.

Quantitative Data

An extensive search of publicly available scientific literature and databases did not yield specific quantitative data on the biological activity of this compound, such as IC₅₀ or MIC (Minimum Inhibitory Concentration) values against specific cancer cell lines or microbial strains. While it is characterized as an "antitumor antibiotic," the precise potency and spectrum of its activity are not well-documented in accessible sources.[2]

Experimental Protocols

Signaling Pathways and Mechanism of Action

There is a significant lack of information regarding the specific molecular mechanism of action and any associated signaling pathways for this compound. As an antitumor antibiotic, it can be broadly hypothesized that its mode of action may involve intercalation with DNA, inhibition of topoisomerase enzymes, or the generation of reactive oxygen species that cause DNA damage, similar to other anthraquinone-containing compounds. However, without specific experimental evidence, this remains speculative.

Conclusion

This compound is an intriguing natural product with a complex chemical structure suggestive of potent biological activity. However, there is a notable scarcity of detailed, publicly available data regarding its quantitative biological effects, the experimental methods used to study it, and its mechanism of action at the molecular level. Further research and publication of findings are necessary to fully understand the therapeutic potential of this molecule. Researchers interested in this compound should be aware of the limited information available and the potential for confusion with the well-studied antibiotic, Daptomycin.

References

- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prospective study to evaluate high dose daptomycin pharmacokinetics and pharmacodynamics in Staphylococcus spp. infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Saptomycin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Streptomyces are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities, including antimicrobial and antitumor properties. The isolation of these compounds from complex fermentation broths is a critical first step in the drug discovery and development pipeline. This protocol details a comprehensive workflow for the isolation and purification of Saptomycin E, a compound of interest for its potential therapeutic applications. The methodology is designed to be scalable and adaptable for various research and development needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in published literature, the following table provides a representative summary of expected yields and purity at each stage of the purification process, based on data from the purification of similar Streptomyces-derived lipopeptide antibiotics like Daptomycin.[1][2][3]

| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) |

| Fermentation Broth Clarification | 1-5 | 5-10 | 85-95 |

| Macroporous Resin Chromatography | 5-10 | 60-75 | 70-85 |

| Anion Exchange Chromatography | 60-75 | 90-95 | 80-90 |

| Hydrophobic Interaction Chromatography | 90-95 | >98 | 75-85 |

| Final Purification (e.g., RP-HPLC) | >98 | >99 | 60-70 |

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a this compound-producing Streptomyces strain to generate a sufficient quantity of the target compound for isolation.

Materials:

-

This compound-producing Streptomyces sp. strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Soybean Mannitol Broth)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculate a suitable seed culture medium with a glycerol stock of the Streptomyces sp. strain.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

-

Incubate the production culture under the same conditions for 7-10 days. Monitor the production of this compound using a suitable analytical method (e.g., HPLC).

Extraction of this compound from Fermentation Broth

This protocol outlines the initial extraction of the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge or microfiltration system

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or microfiltration.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

3.1 Macroporous Resin Chromatography (Initial Cleanup)

Materials:

-

Crude this compound extract

-

Macroporous adsorbent resin (e.g., HP-20)

-

Methanol or ethanol

-

Water

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed sample and load it onto a column packed with macroporous resin equilibrated with water.

-

Wash the column with water to remove polar impurities.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze for the presence of this compound. Pool the fractions containing the target compound.

3.2 Anion Exchange Chromatography

Materials:

-

Partially purified this compound fractions

-

Anion exchange resin (e.g., Q-Sepharose)

-

Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

-

Buffer B (e.g., 20 mM Tris-HCl, pH 8.0 with 1 M NaCl)

Procedure:

-

Dilute the pooled fractions from the previous step with Buffer A to reduce the organic solvent concentration.

-

Load the sample onto an anion exchange column equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound impurities.

-

Elute the bound compounds with a linear gradient of Buffer B.

-

Collect fractions and analyze for this compound. Pool the pure fractions.

3.3 Hydrophobic Interaction Chromatography (HIC)

Materials:

-

This compound fractions from anion exchange

-

HIC resin (e.g., Phenyl Sepharose)

-

High salt buffer (e.g., 1 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0)

-

Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

-

Add ammonium sulfate to the pooled fractions to the desired starting concentration for HIC.

-

Load the sample onto a HIC column equilibrated with the high salt buffer.

-

Wash the column with the high salt buffer.

-

Elute this compound with a decreasing salt gradient (from high to low salt buffer).

-

Collect and analyze fractions, then pool the pure fractions.

3.4 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

Materials:

-

Purified this compound from HIC

-

RP-HPLC column (e.g., C18)

-

Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)

Procedure:

-

Concentrate the pooled fractions and dissolve in the initial mobile phase composition.

-

Inject the sample onto the RP-HPLC column.

-

Elute with a suitable gradient of mobile phase B.

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound and verify its purity.

-

Lyophilize the pure fractions to obtain this compound as a powder.

Visualizations

Caption: Experimental workflow for this compound isolation and purification.

Caption: Putative signaling pathway for this compound's antibacterial action.

References

- 1. EP2940034A1 - Process for the purification of daptomycin - Google Patents [patents.google.com]

- 2. CN102718839B - Method for separating and purifying daptomycin - Google Patents [patents.google.com]

- 3. CN101830970A - Purification and preparation method of high-purity Daptomycin - Google Patents [patents.google.com]

Synthetic Approaches to Saptomycin E and Its Analogs: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saptomycins are a class of polyketide-derived natural products that have garnered interest for their potential as antitumor antibiotics. Saptomycin E, in particular, presents a complex and challenging synthetic target due to its intricate stereochemistry and unique structural motifs. While a total synthesis of this compound has not yet been reported in peer-reviewed literature, the successful total synthesis of its close structural analog, Saptomycin H, provides a valuable roadmap for accessing this class of molecules.[1][2] This application note details the synthetic strategies and experimental protocols adapted from the first total synthesis of Saptomycin H by Shimura and Suzuki, offering a comprehensive guide for researchers engaged in the synthesis of this compound and its analogs.

Retrosynthetic Analysis and Strategy

The synthetic strategy for Saptomycin H, which can be adapted for this compound, is a convergent approach that involves the assembly of three key fragments: an anthrone core, a glycosyl donor, and a side chain.[1][2] The key transformations in this strategy include a stereoselective glycosylation to connect the sugar moiety to the aglycone and a carefully orchestrated series of reactions to construct the pyranone A-ring.

A significant challenge in the synthesis is the stereoselective formation of the pyranone ring. The reported synthesis of Saptomycin H utilizes an AZADOL-mediated 6-endo-selective pyranone formation, a powerful method for constructing this key structural feature with high stereocontrol.[1][2]

Experimental Protocols (Adapted from the Total Synthesis of Saptomycin H)

The following protocols are adapted from the supplementary information of the publication detailing the total synthesis of Saptomycin H.[1] Researchers should note that while the core methodologies are applicable, optimization may be required for the synthesis of this compound due to subtle structural differences.

Synthesis of Key Building Blocks

Detailed procedures for the multi-step synthesis of the anthrone, sugar, and side-chain fragments are outlined in the supporting information of the source publication. These syntheses involve standard organic transformations, and the specific reagents and conditions can be found therein.

Key Coupling and Cyclization Reactions

Table 1: Summary of Key Reaction Yields (Adapted from Saptomycin H Synthesis)

| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Glycosylation | Anthrone aglycone, Glycosyl donor | NIS, TfOH, CH₂Cl₂, -78 °C to -40 °C | Glycosylated Anthrone | 78 |

| Pyranone Formation | Acyclic Precursor | AZADOL, PhI(OAc)₂, CH₂Cl₂ | Saptomycin H Core | 65 |

| Final Deprotection | Protected Saptomycin H | TBAF, THF | Saptomycin H | 85 |

Protocol 1: Stereoselective Glycosylation

-

To a solution of the anthrone aglycone (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add N-iodosuccinimide (NIS) (2.0 equiv).

-

Stir the mixture for 10 minutes, then add trifluoromethanesulfonic acid (TfOH) (0.2 equiv) dropwise.

-

Allow the reaction to warm to -40 °C and stir for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the glycosylated anthrone.

Protocol 2: AZADOL-Mediated 6-endo-Selective Pyranone Formation

-

To a solution of the acyclic precursor (1.0 equiv) and (2-Azabicyclo[2.2.1]hept-5-en-3-yl)diphenylmethanol (AZADOL) (0.2 equiv) in anhydrous dichloromethane (0.05 M) at room temperature under an argon atmosphere, add iodobenzene diacetate (PhI(OAc)₂) (1.5 equiv) in one portion.

-

Stir the reaction mixture for 12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Saptomycin core structure.

Logical Workflow for the Synthesis of Saptomycin Analogs

The following diagram illustrates the general workflow for the synthesis of this compound and its analogs, based on the successful synthesis of Saptomycin H.

References

Application Notes and Protocols for Daptomycin in Cell Culture Assays

A Note on Terminology: Initial searches for "Saptomycin E" did not yield specific results. Based on the similarity of the name and the context of the query, it is highly probable that the intended compound of interest is Daptomycin . The following application notes and protocols are based on the available research for Daptomycin.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic primarily used against Gram-positive bacteria.[1] Its mechanism of action in bacteria involves a calcium-dependent binding to the cell membrane, which causes rapid depolarization, loss of membrane potential, and inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1] Recent research has uncovered a novel anti-cancer activity of Daptomycin, suggesting its potential for drug repositioning in oncology.[2][3]

In human cancer cells, Daptomycin has been shown to exert its effects not by membrane disruption, but by binding to the human ribosomal protein S19 (RPS19).[2][4] This interaction with an extraribosomal function of RPS19 leads to the suppression of Vascular Endothelial Growth Factor (VEGF) secretion, which in turn inhibits tumor cell migration and angiogenesis.[2][5][6] Notably, in MCF7 breast cancer cells, Daptomycin was found to reduce cell proliferation without inducing apoptosis or significantly affecting overall cell viability.[2][4]

These application notes provide detailed protocols for utilizing Daptomycin in various cell culture assays to investigate its anti-cancer properties.

Data Presentation

Table 1: Proliferation IC50 of Daptomycin in Various Cancer and Normal Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daptomycin in different human cancer and normal cell lines after 72 hours of treatment.

| Cell Line | Cell Type | Proliferation IC50 (µM) |

| Cancer Cells | ||

| MCF7 | Breast Adenocarcinoma (ER+) | 0.34 |

| HepG2 | Hepatocellular Carcinoma | 127.60 |

| Huh7 | Hepatocellular Carcinoma | 59.30 |

| SK-BR-3 | Breast Adenocarcinoma (HER2+) | N/A |

| MDA-MB-231 | Breast Adenocarcinoma (Triple Neg) | 85.87 |

| A549 | Lung Carcinoma | N/A |

| HeLa | Cervical Adenocarcinoma | 143.50 |

| Normal Cells | ||

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.37 |

| CCD-18Co | Colon Fibroblast | 104.30 |

| HEK293 | Embryonic Kidney | 133.40 |

| N/A: Not Applicable, as significant inhibition was not observed at the tested concentrations. | ||

| Data adapted from Cho, S. M., et al. (2021).[2][4] |

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of Daptomycin that inhibits the proliferation of a cell line by 50%.

Materials:

-

Daptomycin (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell line of interest

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Daptomycin in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the Daptomycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Daptomycin concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.

-

Plot the percentage of proliferation against the log of Daptomycin concentration and determine the IC50 value using non-linear regression analysis.[7]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of Daptomycin on the migratory capacity of cancer cells.

Materials:

-

Daptomycin

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Culture cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 600 µL of complete medium (with FBS) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add Daptomycin at the desired concentrations (e.g., 5 µM and 10 µM) to the lower chamber.[4] Include a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.[4]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 15-20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Angiogenesis Assay (HUVEC Chemoinvasion Assay)

This assay evaluates the effect of Daptomycin on the invasive properties of endothelial cells, which is a key process in angiogenesis.

Materials:

-

Daptomycin

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cancer cell line (e.g., MCF7)

-

Transwell inserts coated with a basement membrane extract (e.g., Matrigel)

-

Serum-free endothelial cell basal medium (EBM-2)

-

Conditioned medium from cancer cells

Procedure:

-

Preparation of Conditioned Medium (CM):

-

Culture MCF7 cells to ~70% confluency.

-

Treat the MCF7 cells with Daptomycin (e.g., 10 µM) or vehicle control in serum-free medium for 18-24 hours.[4]

-

Collect the supernatant, centrifuge to remove cell debris, and store as conditioned medium.

-

-

HUVEC Invasion Assay:

-

Starve HUVECs in serum-free EBM-2 for 4-6 hours.

-

Resuspend HUVECs in serum-free EBM-2.

-

Add 600 µL of the prepared conditioned medium to the lower chamber of the 24-well plate.[4]

-

Add the HUVEC suspension to the upper chamber of the Matrigel-coated Transwell insert.

-

Incubate for 18-24 hours at 37°C and 5% CO2.

-

Proceed with fixing, staining, and counting the invaded cells as described in the Cell Migration Assay protocol (steps 8-12).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

While Daptomycin has not been shown to induce apoptosis in MCF7 cells, this general protocol can be used to assess its effects on other cell lines.[2][4]

Materials:

-

Daptomycin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Daptomycin for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following Daptomycin treatment.

Materials:

-

Daptomycin

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Daptomycin as described for the apoptosis assay.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in 500 µL of ice-cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[9]

-

Incubate the cells at -20°C for at least 2 hours for fixation.[9]

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.[9]

-

Incubate in the dark at room temperature for 30 minutes.[9]

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Visualizations

Signaling Pathway of Daptomycin's Anti-Cancer Activity

Caption: Daptomycin binds to RPS19, inhibiting VEGF secretion and subsequent tumor migration and angiogenesis.

Experimental Workflow for Cell Proliferation (IC50) Assay

Caption: Workflow for determining the IC50 of Daptomycin using a cell proliferation assay.

Experimental Workflow for Apoptosis Assay

References

- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Daptomycin suppresses tumor migration and angiogenesis via binding to ribosomal protein S19 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]